molecular formula C12H9F3O3 B8319577 4-Pentynoic acid, 5-[3-(trifluoromethoxy)phenyl]-

4-Pentynoic acid, 5-[3-(trifluoromethoxy)phenyl]-

Cat. No. B8319577
M. Wt: 258.19 g/mol
InChI Key: RSXXJBIQKDYNPG-UHFFFAOYSA-N
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Patent
US07405236B2

Procedure details

To a solution of 5-(3-trifluoromethoxy-phenyl)-pent-4-ynoic acid benzyl ester (500 mg, 1.4 mmol) in THF/methanol 2/1 (13.5 ml) was added 1 N aqueous LiOH solution (8.6 ml). The reaction mixture was stirred for 2 h at ambient temperature and concentrated under reduced pressure. The residue was dissolved in 1 N NaOH/ice water 1/1 and ethyl acetate and the layers were separated. The aqueous layer was brought to pH 1 with 1 N HCl and extracted two times with ethyl acetate. The combined extracts were washed with ice water/brine 1/1, dried over sodium sulfate and the solvent was evaporated in vacuo to give the title compound (370 mg, 1.4 mmol, quant.) as colorless crystals.
Name
5-(3-trifluoromethoxy-phenyl)-pent-4-ynoic acid benzyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
13.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:25])[CH2:10][CH2:11][C:12]#[C:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([O:20][C:21]([F:24])([F:23])[F:22])[CH:15]=1)C1C=CC=CC=1.[Li+].[OH-]>C1COCC1.CO>[F:22][C:21]([F:23])([F:24])[O:20][C:16]1[CH:15]=[C:14]([C:13]#[C:12][CH2:11][CH2:10][C:9]([OH:25])=[O:8])[CH:19]=[CH:18][CH:17]=1 |f:1.2,3.4|

Inputs

Step One
Name
5-(3-trifluoromethoxy-phenyl)-pent-4-ynoic acid benzyl ester
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CCC#CC1=CC(=CC=C1)OC(F)(F)F)=O
Name
Quantity
8.6 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
THF methanol
Quantity
13.5 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1 N NaOH/ice water 1/1
CUSTOM
Type
CUSTOM
Details
ethyl acetate and the layers were separated
EXTRACTION
Type
EXTRACTION
Details
extracted two times with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with ice water/brine 1/1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(OC=1C=C(C=CC1)C#CCCC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.4 mmol
AMOUNT: MASS 370 mg
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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